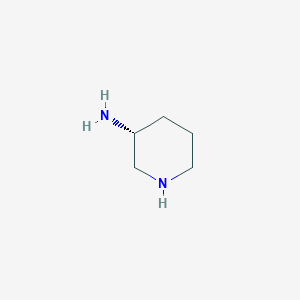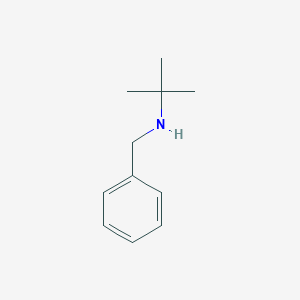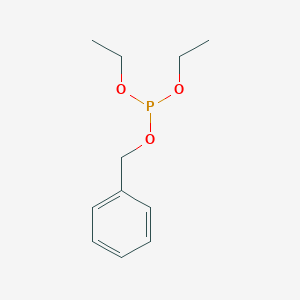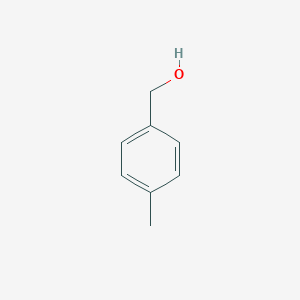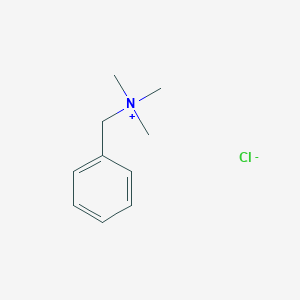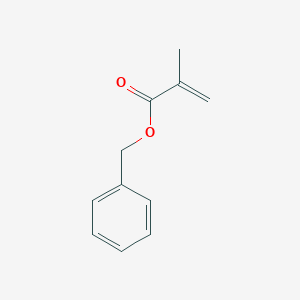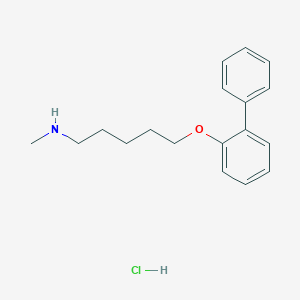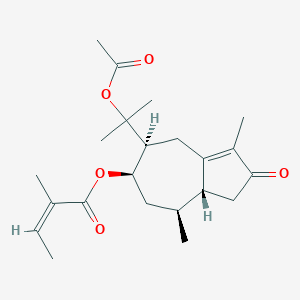
2-Bromo-4-methylaniline
Overview
Description
2-Bromo-4-methylaniline is a brominated aniline derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into related bromoaniline compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactions of this compound.
Synthesis Analysis
The synthesis of bromoaniline derivatives is a topic of interest in several studies. For instance, the synthesis of various brominated aniline derivatives, including 2-bromoaniline, is reported through selective monobromination of [14C]-aniline . Additionally, the synthesis of 4-bromo-2-methylaniline derivatives via Suzuki cross-coupling reactions is described, showcasing the versatility of bromoanilines in forming new compounds with potential non-linear optical properties .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives can be complex and is influenced by substituents on the aromatic ring. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provides insights into the structural changes brought about by different alkyl groups attached to the bromoaniline moiety . The molecular structures of these compounds were elucidated using single-crystal X-ray diffraction studies, which could be analogous to the structural analysis of this compound.
Chemical Reactions Analysis
Bromoanilines participate in various chemical reactions, such as electrophilic aromatic substitution and coupling reactions. The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been studied, revealing insights into the reaction mechanisms and the formation of dimerization products . These findings can help predict the electrochemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoanilines are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. The study on the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide salt discusses the properties of the resulting brominated polymer, such as high conductivity and specific morphology . These properties are relevant to the understanding of this compound's behavior in various environments and its potential applications.
Scientific Research Applications
Metabolic Pathways and Biotransformation
- Metabolism in Rat Liver Microsomes : 2-Bromo-4-methylaniline undergoes various metabolic reactions in rat liver microsomes, including side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines, azoxy, azo, and hydrazo derivatives. The rate of these metabolic reactions varies depending on the type of halogen substituent (Boeren et al., 1992).
Chemical Synthesis and Reactions
- Synthesis of Derivatives via Suzuki Cross-Coupling : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives are synthesized using Suzuki cross-coupling reactions, demonstrating the utility of this compound in creating compounds with non-linear optical properties and diverse functional moieties (Rizwan et al., 2021).
- Synthesis of 4-Bromo-2-chlorotoluene : In the synthesis of 4-bromo-2-chlorotoluene, this compound is a key intermediate, demonstrating its role in complex organic synthesis processes (Xu, 2006).
Applications in Material Science and Electrochemistry
- Synthesis of Biphenyl Carboxylic Acid Derivative : The compound is used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing its application in large-scale industrial chemistry (Ennis et al., 1999).
- Electrochemical Oxidation Studies : The electrochemical oxidation of this compound and its derivatives is studied in aqueous sulfuric acid solutions, highlighting its relevance in electrochemical research and applications (Arias et al., 1990).
Synthesis of Dyes and Pharmaceutical Intermediates
- Preparation of Fluorane Dye : this compound is used in the synthesis of black fluorane dye, an important component in thermal papers. This application emphasizes its role in the synthesis of commercial dyes and pigments (Xie et al., 2020).
Biological Activity Studies
- Synthesis and Characterization of Schiff Bases : Schiff bases derived from 3-bromo-4-methyl aniline (a derivative of this compound) have been synthesized and characterized for antimicrobial activity and potentiometric studies with various metal ions, showcasing its potential in biological activity studies (Upadhyay et al., 2020).
Mechanism of Action
Target of Action
2-Bromo-4-methylaniline is an organic compound that primarily targets the 3-bromoquinoline molecule . The primary role of this interaction is to facilitate the synthesis of 3-(2-bromo-4-methylphenylamino)quinoline .
Mode of Action
The compound interacts with its target through a process known as palladium-catalyzed selective amination . This reaction involves the replacement of a hydrogen atom in the 3-bromoquinoline molecule with the this compound, resulting in the formation of 3-(2-bromo-4-methylphenylamino)quinoline .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of iminophosphoranes . This compound serves as a crucial intermediate in this pathway, facilitating the formation of complex molecules .
Result of Action
The primary molecular effect of this compound’s action is the formation of 3-(2-bromo-4-methylphenylamino)quinoline . This compound can serve as a valuable intermediate in the synthesis of various organic compounds, including biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored in a dark place under an inert atmosphere . These conditions can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRJILIXQAAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060396 | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583-68-6 | |
| Record name | 2-Bromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-4-methylaniline metabolized in the liver?
A1: Research on rat liver microsomes indicates that this compound undergoes several metabolic transformations. The primary pathways include side-chain C-hydroxylation, producing benzyl alcohols and benzaldehydes, and N-hydroxylation, leading to the formation of hydroxylamines and nitroso derivatives. Interestingly, aromatic ring hydroxylation appears to be a less prominent metabolic route [].
Q2: Does the type of halogen substituent influence the metabolism of halogenated 4-methylanilines?
A2: Yes, the nature of the halogen substituent at the 2-position significantly impacts the metabolic fate of 4-methylanilines. Studies comparing 2-fluoro-, 2-chloro-, and this compound reveal that the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < this compound. Conversely, N-hydroxylation rates follow a different trend: this compound < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. This difference in metabolic handling could explain the observed higher mutagenicity of 2-chloro-4-methylaniline compared to its 2-bromo counterpart [].
Q3: What is a unique metabolic product observed during the microsomal metabolism of 2-halogenated 4-methylanilines?
A3: In addition to the common metabolic products, a novel class of metabolites identified as secondary amines, specifically halogenated N-(4'-aminobenzyl)-4-methylanilines, are generated during the microsomal metabolism of 2-halogenated 4-methylanilines. These secondary amines, alongside benzyl alcohols, represent major metabolic products for all three investigated 2-halogenated 4-methylanilines [].
Q4: Are there any spectroscopic studies on this compound?
A4: Yes, researchers have investigated the vibrational properties of this compound using both FTIR and FT-Raman spectroscopy. These experimental findings were further corroborated by theoretical calculations employing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods [].
Q5: Can this compound be used as a starting material in organic synthesis?
A5: Absolutely, this compound serves as a valuable building block in multistep organic synthesis. For example, it is a key starting material in the large-scale synthesis of a PDE4 inhibitor. The synthetic route involves a series of reactions, including bromination, sulfone formation, methylation, Suzuki-Miyaura cross-coupling, and ultimately a Knoevenagel condensation with an appropriately functionalized oxadiazole derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


